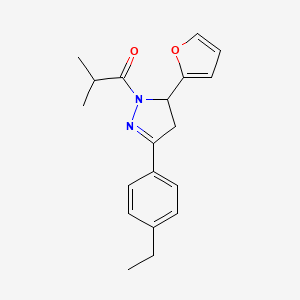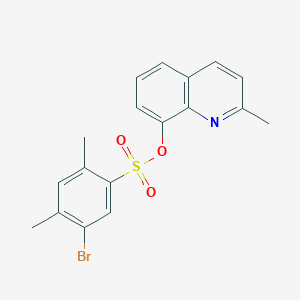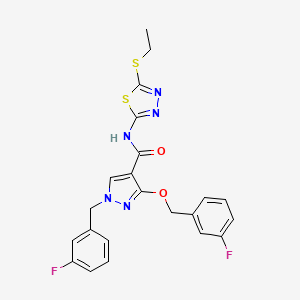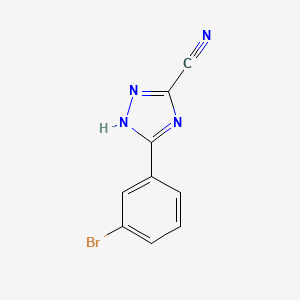
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the phenyl ring, and the cyano group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The bromine atom is a good leaving group, so it could undergo nucleophilic aromatic substitution reactions. The cyano group could react with nucleophiles, and the triazole ring might participate in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and possibly its boiling and melting points. The cyano group might contribute to the compound’s polarity .Scientific Research Applications
Synthesis and Characterization
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is a compound that has been involved in various synthetic pathways, demonstrating its utility in chemical synthesis and characterization. For instance, novel derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, have been synthesized and characterized through spectroscopic analyses. These compounds were evaluated for antimicrobial properties, showing the potential application of this compound derivatives in medicinal chemistry (Al‐Azmi & Mahmoud, 2020).
Antioxidant Properties
Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized from reactions involving similar triazole carbonitriles, have demonstrated significant antioxidant effects. This highlights the potential of this compound in the development of antioxidant agents, offering insights into its role in addressing oxidative stress-related disorders (Savegnago et al., 2016).
Antimicrobial Activities
Derivatives of this compound have been explored for their antimicrobial activities. The design and synthesis of 1,2,3-triazole derivatives based on the structure of this compound showed potent antimicrobial activities against various microbial strains, indicating the compound's importance in developing new antimicrobial agents (Zhao et al., 2012).
Corrosion Inhibition
In the context of industrial applications, 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, a derivative of this compound, has been studied for its corrosion inhibition properties. This derivative demonstrated superior efficiency in preventing mild steel corrosion, suggesting the relevance of this compound in the development of novel corrosion inhibitors (Al-amiery et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of “5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile” could go in many directions, depending on its properties and effects. It could be explored as a potential pharmaceutical compound, a building block in organic synthesis, or even a material in various industrial applications .
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMUXYSPFQBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2730460.png)
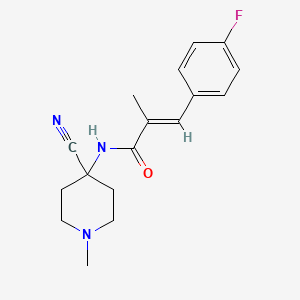


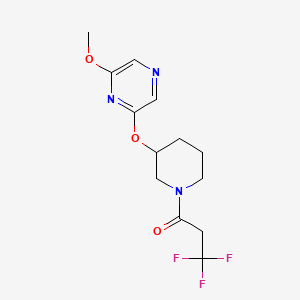
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2730468.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)
![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
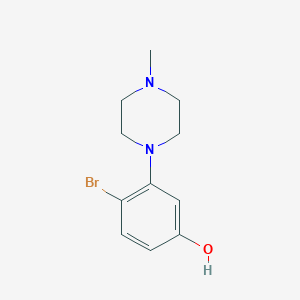
![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)
